molecular formula C12H22O11 B123931 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose CAS No. 150522-10-4

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Cat. No. B123931
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-CSOAUFAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose, also known as laminaribiose, is a disaccharide consisting of two glucose molecules linked together by a β-1,3-glycosidic bond. It is commonly found in the cell walls of brown algae, as well as in various other sources such as seaweed, cereal grains, and some types of bacteria. Laminaribiose has been the subject of numerous scientific studies due to its potential applications in various fields, including biotechnology, medicine, and food science.

Mechanism Of Action

Laminaribiose exerts its effects through various mechanisms, depending on the specific application. In the gut, it is thought to promote the growth of beneficial bacteria by providing a source of energy for these microbes. Inflammation is thought to be reduced through the inhibition of pro-inflammatory cytokines, while its potential anti-diabetic effects may be due to its ability to inhibit alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the gut.

Biochemical And Physiological Effects

Laminaribiose has been shown to have various biochemical and physiological effects, depending on the specific application. In the gut, it has been shown to increase the production of short-chain fatty acids, which can promote gut health and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies, suggesting a potential role in the treatment of diabetes. Additionally, it has been shown to have antioxidant properties, potentially reducing oxidative stress and inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One advantage of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee in lab experiments is its relative ease of synthesis, as well as its stable chemical properties. However, its effects may be highly dependent on the specific experimental conditions, such as the type of bacteria or cell culture used, and the concentration and duration of exposure. Additionally, its potential effects may be confounded by the presence of other compounds in the experimental system.

Future Directions

There are numerous potential future directions for research on 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee. In biotechnology, further investigation of its prebiotic effects and potential use as a functional ingredient in food products is warranted. In medicine, more studies are needed to determine its potential as an anti-inflammatory agent and its role in the treatment of diabetes and obesity. Additionally, further investigation of its potential antioxidant properties and effects on gut health may be of interest.

Synthesis Methods

Laminaribiose can be synthesized through various methods, including enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae, or through chemical synthesis using glucose derivatives. Enzymatic hydrolysis involves the use of enzymes such as laminarinase or β-glucosidase to break down laminarin into its constituent sugars. Chemical synthesis involves the use of protecting groups and various chemical reactions to selectively link two glucose molecules together.

Scientific Research Applications

Laminaribiose has been studied extensively for its potential applications in various fields. In biotechnology, it has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria and potentially improving digestive health. In medicine, it has been investigated for its potential as an anti-inflammatory agent, as well as a potential treatment for diabetes and obesity. In food science, it has been studied for its potential use as a low-calorie sweetener or as a functional ingredient in food products.

properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-CSOAUFAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873935
Record name beta-Laminaribiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

CAS RN

52485-11-7, 150522-10-4
Record name beta-Laminaribiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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